molecular formula C29H29N3O4 B12229582 1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione

1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12229582
M. Wt: 483.6 g/mol
InChI Key: SINOYLIIFJJPCM-UHFFFAOYSA-N
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Description

1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a molecular formula of C29H29N3O4. This compound is known for its unique structure, which includes a morpholine ring substituted with a trityl group and a pyrimidine dione moiety. It is often used as a precursor in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 5-methyluracil with a trityl-protected morpholine derivative. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the protection of functional groups, followed by stepwise reactions under controlled temperatures and pressures. Purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted morpholine derivatives.

Scientific Research Applications

1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific proteins involved in cancer cell growth.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluracil: A precursor in the synthesis of the compound.

    Trityl-protected morpholine: Used in the initial steps of the synthesis.

    Other pyrimidine derivatives: Compounds with similar structures and functional groups.

Uniqueness

1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its combination of a morpholine ring and a pyrimidine dione moiety, which imparts specific chemical properties and biological activities

Properties

IUPAC Name

1-[6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-21-17-32(28(35)30-27(21)34)26-19-31(18-25(20-33)36-26)29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-17,25-26,33H,18-20H2,1H3,(H,30,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINOYLIIFJJPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)CO)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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